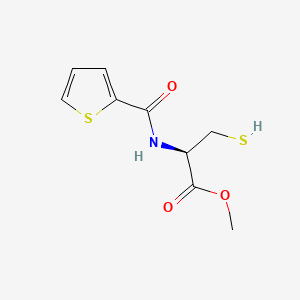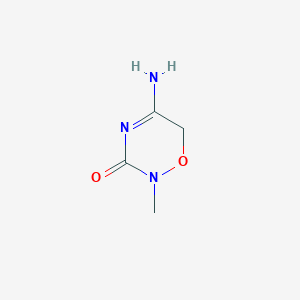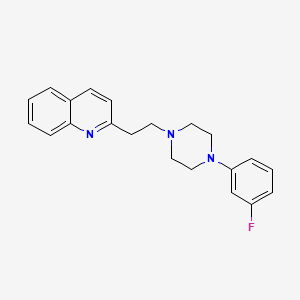![molecular formula C21H18S B14618699 9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene CAS No. 60253-09-0](/img/structure/B14618699.png)
9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene is an organic compound with the molecular formula C20H16S. This compound is characterized by a fluorene core substituted with a methyl group and a 4-(methylsulfanyl)phenyl group. It is a member of the fluorene family, which is known for its applications in organic electronics and photonics due to its unique structural and electronic properties.
Métodos De Preparación
The synthesis of 9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorene core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the methyl group: The methyl group can be introduced via a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Attachment of the 4-(methylsulfanyl)phenyl group: This step involves a nucleophilic aromatic substitution reaction where the fluorene core is reacted with 4-(methylsulfanyl)phenyl halide in the presence of a suitable base.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles in the presence of a Lewis acid catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Photonic Devices: Its unique electronic properties make it suitable for use in photonic devices such as lasers and optical sensors.
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Material Science: It is used in the synthesis of advanced materials with applications in nanotechnology and materials science.
Mecanismo De Acción
The mechanism by which 9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π interactions and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways that are influenced by the compound’s ability to donate or accept electrons.
Comparación Con Compuestos Similares
Similar compounds to 9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene include:
9-Methyl-9H-fluorene: Lacks the 4-(methylsulfanyl)phenyl group, resulting in different electronic properties and reactivity.
9-Phenyl-9H-fluorene: Contains a phenyl group instead of the 4-(methylsulfanyl)phenyl group, leading to variations in its chemical behavior and applications.
4-(Methylsulfanyl)phenylacetic acid: While it contains the 4-(methylsulfanyl)phenyl group, it lacks the fluorene core, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its combination of the fluorene core with the 4-(methylsulfanyl)phenyl group, which imparts distinct electronic and structural characteristics that are valuable in various scientific and industrial applications.
Propiedades
Número CAS |
60253-09-0 |
|---|---|
Fórmula molecular |
C21H18S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
9-methyl-9-(4-methylsulfanylphenyl)fluorene |
InChI |
InChI=1S/C21H18S/c1-21(15-11-13-16(22-2)14-12-15)19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-14H,1-2H3 |
Clave InChI |
FVBNPEILSYVNGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)


![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)





